Cas no 97821-63-1 (1-(4-Chloro-phenyl)-4,4-dimethyl-3-(1,3,4-triazol-1-yl-methyl)-pentan-3-ol)

1-(4-Chloro-phenyl)-4,4-dimethyl-3-(1,3,4-triazol-1-yl-methyl)-pentan-3-ol is a specialized organic compound featuring a chlorophenyl backbone integrated with a triazole moiety. Its molecular structure combines a tertiary alcohol and a triazole functional group, offering potential reactivity for further derivatization or applications in pharmaceutical and agrochemical synthesis. The presence of the chloro-substituted phenyl ring enhances its lipophilicity, while the triazole group may contribute to biological activity, such as antifungal or antimicrobial properties. The compound's sterically hindered tertiary alcohol and methyl groups provide stability, making it a candidate for intermediate use in targeted synthetic pathways. Its structural features suggest utility in research and development contexts requiring precise molecular modifications.
1-(4-Chloro-phenyl)-4,4-dimethyl-3-(1,3,4-triazol-1-yl-methyl)-pentan-3-ol structure
97821-63-1 structure
Product name:1-(4-Chloro-phenyl)-4,4-dimethyl-3-(1,3,4-triazol-1-yl-methyl)-pentan-3-ol
CAS No:97821-63-1
MF:C16H23N3O
MW:273.37332367897
CID:5734525
PubChem ID:4794923

1-(4-Chloro-phenyl)-4,4-dimethyl-3-(1,3,4-triazol-1-yl-methyl)-pentan-3-ol Chemical and Physical Properties

Names and Identifiers

    • 97821-63-1
    • 4,4-dimethyl-1-phenyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol
    • 4,4-dimethyl-1-phenyl-3-[(1H-1,2,4-triazol-1-yl)methyl]pentan-3-ol
    • HMS1730E03
    • AKOS034720042
    • Z94599957
    • Tebuconazole Impurity
    • 1-(4-Chloro-phenyl)-4,4-dimethyl-3-(1,3,4-triazol-1-yl-methyl)-pentan-3-ol
    • Inchi: 1S/C16H23N3O/c1-15(2,3)16(20,11-19-13-17-12-18-19)10-9-14-7-5-4-6-8-14/h4-8,12-13,20H,9-11H2,1-3H3
    • InChI Key: SUWCAFJSZRRJMQ-UHFFFAOYSA-N
    • SMILES: OC(CN1C=NC=N1)(CCC1C=CC=CC=1)C(C)(C)C

Computed Properties

  • Exact Mass: 273.184112366g/mol
  • Monoisotopic Mass: 273.184112366g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 297
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.9Ų
  • XLogP3: 3.1

1-(4-Chloro-phenyl)-4,4-dimethyl-3-(1,3,4-triazol-1-yl-methyl)-pentan-3-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C882160-50mg
1-(4-Chloro-phenyl)-4,4-dimethyl-3-(1,3,4-triazol-1-yl-methyl)-pentan-3-ol
97821-63-1
50mg
$ 150.00 2023-09-08
TRC
C882160-500mg
1-(4-Chloro-phenyl)-4,4-dimethyl-3-(1,3,4-triazol-1-yl-methyl)-pentan-3-ol
97821-63-1
500mg
$ 1200.00 2023-09-08
TRC
C882160-250mg
1-(4-Chloro-phenyl)-4,4-dimethyl-3-(1,3,4-triazol-1-yl-methyl)-pentan-3-ol
97821-63-1
250mg
$ 695.00 2023-09-08

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